2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core imidazolidinone structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE include other imidazolidinones with different substituents. Examples may include:
- 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- 2-[3-[2-(3,4-dihydroxyphenyl)ethyl]-1-(4-bromophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. These properties could include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-[3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34FN3O5S/c1-4-38-25-14-10-23(11-15-25)33-29(36)20-26-30(37)35(24-12-8-22(32)9-13-24)31(41)34(26)18-17-21-7-16-27(39-5-2)28(19-21)40-6-3/h7-16,19,26H,4-6,17-18,20H2,1-3H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMQIIFDKQHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OCC)OCC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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